Yoda-1

描述

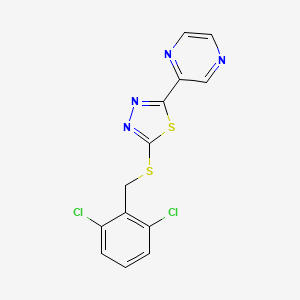

Structure

3D Structure

属性

IUPAC Name |

2-[(2,6-dichlorophenyl)methylsulfanyl]-5-pyrazin-2-yl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N4S2/c14-9-2-1-3-10(15)8(9)7-20-13-19-18-12(21-13)11-6-16-4-5-17-11/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNXBSYSQXSXPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CSC2=NN=C(S2)C3=NC=CN=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301337271 | |

| Record name | Yoda1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301337271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448947-81-7 | |

| Record name | YODA-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448947817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yoda1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301337271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | YODA-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TW6GF9RW6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Yoda1 in Mechanotransduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yoda1, a synthetic small-molecule agonist, has emerged as an indispensable tool for elucidating the intricate mechanisms of mechanotransduction. Its high specificity for the mechanically activated ion channel Piezo1 allows for the precise dissection of a wide array of physiological and pathological processes. This technical guide provides an in-depth exploration of Yoda1's role in mechanotransduction, detailing its mechanism of action, its impact on downstream signaling cascades, and comprehensive protocols for key experimental applications.

Introduction to Yoda1 and Piezo1

Mechanotransduction, the conversion of physical forces into biochemical signals, is fundamental to cellular function, tissue homeostasis, and development. A key player in this process is the Piezo family of ion channels, with Piezo1 being a prominent member. Piezo1 is a large, homotrimeric cation channel that opens in response to mechanical stimuli such as membrane stretch, shear stress, and substrate stiffness, leading to an influx of cations, most notably calcium (Ca²⁺).

The discovery of Yoda1 as a specific chemical agonist for Piezo1 has revolutionized the study of mechanobiology.[1][2] Unlike mechanical stimulation methods, which can be difficult to control and quantify, Yoda1 offers a precise and reproducible means of activating Piezo1 channels.[1][2] It selectively targets Piezo1 and does not affect its homolog Piezo2, making it a highly specific tool for investigating Piezo1-mediated processes.[3][4]

Mechanism of Action: The Molecular Wedge Model

Yoda1's activation of Piezo1 is best described by the "molecular wedge" model.[5] It is proposed that Yoda1 binds to a site on the extracellular blade-like structures of the Piezo1 channel. This binding event is thought to induce a conformational change that lowers the energetic barrier for channel opening, effectively sensitizing it to mechanical force or even inducing opening in the absence of significant mechanical stimulus. This mechanism explains how Yoda1 can both potentiate mechanically induced currents and directly gate the channel.

The binding of Yoda1 has been shown to slow the inactivation kinetics of Piezo1, leading to prolonged channel opening and a sustained influx of cations.[3][4] This sustained signaling is a key feature of Yoda1-induced cellular responses.

Quantitative Analysis of Yoda1 Activity

The potency of Yoda1 in activating Piezo1 is typically quantified by its half-maximal effective concentration (EC50). This value can vary depending on the cell type, the expression level of Piezo1, and the specific experimental conditions. Below is a summary of reported EC50 values for Yoda1.

| Cell Type/System | Assay Type | Reported EC50 (µM) | Reference(s) |

| Mouse Piezo1 (recombinant) | Cell-free assay | 17.1 | [6] |

| Human Piezo1 (recombinant) | Cell-free assay | 26.6 | [6] |

| Human Red Blood Cells | Patch Clamp | 1.391 | [7] |

| Human Red Blood Cells | Calcium Imaging | 1.181 | [7] |

| Human Red Blood Cells | Membrane Potential | 0.305 | [7] |

| Human Myometrium | Not Specified | ~10 | [8] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | ICAM-1 Expression | 1.7 | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | VCAM-1 Expression | 0.17 |

Downstream Signaling Pathways Activated by Yoda1

Activation of Piezo1 by Yoda1 initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca²⁺. This increase in intracellular calcium concentration ([Ca²⁺]i) triggers a diverse range of downstream pathways that regulate numerous cellular processes.

Calcium Signaling

The immediate consequence of Yoda1-induced Piezo1 activation is a rapid and sustained increase in intracellular Ca²⁺. This Ca²⁺ transient serves as a second messenger, activating a multitude of Ca²⁺-dependent proteins and signaling pathways.

Key Signaling Cascades

The elevation in [Ca²⁺]i following Yoda1-mediated Piezo1 activation triggers several key signaling pathways:

-

Calpain and Focal Adhesion Kinase (FAK) Signaling: The influx of Ca²⁺ can activate calpains, a family of calcium-dependent proteases.[9] Activated calpains can cleave various substrates, including talin, which in turn can lead to the activation of Focal Adhesion Kinase (FAK).[10][11] FAK is a critical regulator of cell adhesion, migration, and proliferation. The activation of FAK is often bimodal, depending on the duration and magnitude of the Ca²⁺ signal.[12][13][14]

-

RhoA/ROCK Pathway: The Piezo1-RhoA/ROCK signaling axis is crucial for cytoskeletal dynamics and cell mechanics.[15][16] Yoda1-induced Piezo1 activation can lead to the activation of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). This pathway plays a significant role in regulating actin cytoskeleton remodeling, cell contraction, and migration.[15][16]

-

Akt and ERK Signaling: The activation of the PI3K/Akt and MAPK/ERK pathways are common downstream events of Piezo1 activation.[4] Yoda1 has been shown to induce the phosphorylation and activation of both Akt and ERK1/2.[12][15] These pathways are central to cell survival, proliferation, and differentiation.

-

YAP/TAZ Pathway: The Hippo pathway effectors YAP and TAZ are key mechanosensors that translocate to the nucleus to regulate gene expression in response to mechanical cues.[17][18][19] Yoda1-induced Piezo1 activation has been demonstrated to promote the nuclear translocation of YAP/TAZ, thereby influencing cell fate and tissue growth.[20][21][22]

-

NF-κB Signaling: The transcription factor NF-κB, a master regulator of inflammation and immunity, can also be activated downstream of Piezo1.[11][23] Yoda1-mediated activation of Piezo1 can lead to the activation of the NF-κB pathway, linking mechanotransduction to inflammatory responses.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing Yoda1 to study mechanotransduction.

Patch-Clamp Electrophysiology

Objective: To record Piezo1 channel currents in response to Yoda1 activation.

Materials:

-

Patch-clamp rig (amplifier, micromanipulator, perfusion system)

-

Borosilicate glass capillaries

-

Cell line expressing Piezo1 (e.g., HEK293T overexpressing Piezo1)

-

External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

-

Internal solution (in mM): 140 CsCl, 1 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2 with CsOH)

-

Yoda1 stock solution (10 mM in DMSO)

Protocol:

-

Prepare cells on coverslips to ~70% confluency.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.

-

Fill the pipette with internal solution.

-

Establish a whole-cell patch-clamp configuration on a target cell.

-

Hold the cell at a holding potential of -60 mV.

-

Apply voltage ramps or steps to elicit baseline currents.

-

Perfuse the cell with the external solution containing the desired concentration of Yoda1 (e.g., 10 µM).

-

Record the Yoda1-induced currents.

-

To confirm specificity, co-apply a Piezo1 inhibitor like GsMTx4 or Dooku1.

Calcium Imaging

Objective: To visualize and quantify changes in intracellular calcium concentration in response to Yoda1.

Materials:

-

Fluorescence microscope with a calcium imaging system

-

Cell line expressing Piezo1

-

Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Hanks' Balanced Salt Solution (HBSS)

-

Yoda1 stock solution (10 mM in DMSO)

Protocol:

-

Seed cells on glass-bottom dishes.

-

Load cells with a calcium indicator dye (e.g., 5 µM Fluo-4 AM in HBSS for 30 minutes at 37°C).

-

Wash the cells with HBSS to remove excess dye.

-

Mount the dish on the microscope stage.

-

Acquire baseline fluorescence images.

-

Add Yoda1 to the desired final concentration.

-

Continuously record fluorescence images to capture the calcium transient.

-

Analyze the change in fluorescence intensity over time to quantify the calcium response.

References

- 1. Chemical activation of the mechanotransduction channel Piezo1 | eLife [elifesciences.org]

- 2. Chemical activation of the mechanotransduction channel Piezo1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Yoda1’s energetic footprint on Piezo1 channels and its modulation by voltage and temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Yoda1's energetic footprint on Piezo1 channels and its modulation by voltage and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. scholarworks.uark.edu [scholarworks.uark.edu]

- 9. clyte.tech [clyte.tech]

- 10. Chemical activation of the mechanotransduction channel Piezo1 | eLife [elifesciences.org]

- 11. JCI Insight - Mechanosensitive Piezo1 channels mediate renal fibrosis [insight.jci.org]

- 12. Yoda1-induced phosphorylation of Akt and ERK1/2 does not require Piezo1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Improved PIEZO1 agonism through 4‐benzoic acid modification of Yoda1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanosensor Piezo1 mediates bimodal patterns of intracellular calcium and FAK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Whole Cell Patch Clamp Protocol [protocols.io]

- 17. [PDF] Chemical activation of the mechanotransduction channel Piezo1 | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. Mechanotransduction pathways regulating YAP nuclear translocation under Yoda1 and vibration in osteocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Using Yoda-1 to mimic laminar flow in vitro: A tool to simplify drug testing - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Yoda1 pretreated BMSC derived exosomes accelerate osteogenesis by activating phospho-ErK signaling via Yoda1-mediated signal transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

Yoda-1: A Technical Guide for the Selective Activation of Piezo1 Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Yoda-1, a synthetic small-molecule agonist highly selective for the mechanosensitive ion channel Piezo1. Discovered through high-throughput screening, this compound has become an indispensable tool for elucidating the physiological and pathological roles of Piezo1.[1][2] This document details the chemical properties, mechanism of action, and key quantitative data related to this compound and its analogues. Furthermore, it offers detailed protocols for common experimental assays and visualizes the intricate signaling pathways and experimental workflows associated with this compound-mediated Piezo1 activation. This guide is intended to serve as a valuable resource for researchers in academia and industry who are investigating Piezo1-mediated mechanotransduction and developing novel therapeutics targeting this channel.

Introduction to this compound

Piezo1 is a large, mechanically activated cation channel that plays a crucial role in sensing and responding to mechanical forces in a wide range of cell types.[3] It is involved in numerous physiological processes, including vascular development, red blood cell volume regulation, and blood pressure control.[4] The discovery of this compound as the first potent and selective chemical agonist for Piezo1 has revolutionized the study of this channel, allowing for its activation independently of mechanical stimuli.[2][4] this compound is selective for human and mouse Piezo1 and does not activate the related Piezo2 channel.[1][2][5] This property makes it an ideal tool for dissecting the specific functions of Piezo1.[1]

Chemical and Physical Properties

This compound is a member of the thiadiazole class of compounds.[6] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-[5-[[(2,6-Dichlorophenyl)methyl]thio]-1,3,4-thiadiazol-2-yl]pyrazine | [7] |

| Molecular Formula | C₁₃H₈Cl₂N₄S₂ | [6] |

| Molecular Weight | 355.3 g/mol | [6] |

| CAS Number | 448947-81-7 | [6] |

| Appearance | Solid | [8] |

| Solubility | Soluble in DMSO (e.g., 18 mg/mL) | [8] |

| Purity | ≥98% (HPLC) | [7] |

Mechanism of Action

This compound acts as a gating modulator of the Piezo1 channel.[1] Rather than directly opening the channel pore, it is believed to bind to an allosteric site within the mechanosensory "blade" domains of the Piezo1 protein, approximately 40 Å away from the central pore.[9] This binding is thought to act as a "molecular wedge," facilitating force-induced conformational changes and effectively lowering the mechanical threshold for channel activation.[9] this compound stabilizes the open conformation of the channel, which is evidenced by a slowing of the inactivation kinetics of mechanically induced currents.[2] While it sensitizes Piezo1 to mechanical stimuli, this compound can also cause partial activation of the channel in the absence of externally applied force.[2][7] This is likely due to the presence of endogenous membrane tension. Studies with purified Piezo1 reconstituted in artificial lipid bilayers have shown that this compound can activate the channel in the absence of other cellular components, indicating a direct interaction.[2]

Quantitative Data

The following tables summarize key quantitative data for this compound and its analogues in activating Piezo1 channels.

Table 1: EC₅₀ Values for Piezo1 Activation

| Compound | Cell Type/System | Assay Type | EC₅₀ Value | Reference(s) |

| This compound | HEK cells (mouse Piezo1) | Calcium Imaging | 17.1 µM | [8] |

| This compound | HEK cells (human Piezo1) | Calcium Imaging | 26.6 µM | [8] |

| This compound | Red Blood Cells | Patch Clamp | 1.391 µM | [3][10][11] |

| This compound | Overexpressed mouse PIEZO1 | Calcium Assay | 600 nM | [12] |

| Yoda-2 (KC289) | Red Blood Cells | Patch Clamp | 305 nM | [3][10][11] |

| Yoda-2 (KC289) | Overexpressed mouse PIEZO1 | Calcium Assay | 150 nM | [12] |

| KC159 | Overexpressed mouse PIEZO1 | Calcium Assay | 280 nM | [12] |

Table 2: Effects of this compound on Piezo1 Channel Kinetics

| Parameter | Effect of this compound | Reference(s) |

| Inactivation Kinetics | Significantly slows the inactivation phase of mechanically-evoked currents. | [2][13] |

| Mechanical Sensitivity | Reduces the pressure required for half-maximal activation (P₅₀). | [2] |

| Open Probability | Increases the channel's open probability. | [7] |

| Dwell Times | Alters single-channel open and shut dwell times. | [1][14] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound to study Piezo1 function.

Calcium Imaging Assay

This protocol is for measuring changes in intracellular calcium concentration in response to this compound application in cultured cells.

-

Cell Culture and Transfection:

-

Culture cells (e.g., HEK293T) in appropriate media. For cells not endogenously expressing Piezo1, transiently transfect with a plasmid encoding for human or mouse Piezo1.

-

Plate cells onto glass-bottom dishes suitable for microscopy.

-

-

Calcium Indicator Loading:

-

Image Acquisition:

-

Mount the dish on an inverted fluorescence microscope equipped with a camera.

-

Acquire baseline fluorescence images at a defined frequency (e.g., every 1 minute).[15]

-

-

This compound Application and Data Collection:

-

Prepare a stock solution of this compound in DMSO. Dilute to the desired final concentration in the balanced salt solution immediately before use.

-

Add the this compound solution to the cells while continuously recording fluorescence.

-

Continue imaging to capture the peak and subsequent changes in intracellular calcium.

-

-

Data Analysis:

-

Measure the fluorescence intensity of individual cells over time.

-

Normalize the fluorescence signal (ΔF/F₀) to the baseline fluorescence before this compound addition.

-

For dose-response curves, fit the data to a standard binding function to determine the EC₅₀.[7]

-

Automated Patch-Clamp Electrophysiology

This protocol describes the use of an automated patch-clamp system to measure Piezo1-mediated currents activated by this compound.

-

Cell Preparation:

-

Harvest cultured cells expressing Piezo1 and prepare a single-cell suspension.

-

-

Solutions:

-

Internal Solution (in mM): 110 KF, 10 KCl, 10 NaCl, 10 EGTA, 10 HEPES; pH 7.2 with KOH.[3]

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 5 D-glucose, 10 HEPES; pH 7.4 with NaOH.[3]

-

Prepare this compound solutions by diluting a DMSO stock into the external solution to achieve a range of concentrations.

-

-

Automated Patch-Clamp Procedure:

-

Use a high-throughput automated patch-clamp system (e.g., SyncroPatch 384PE).

-

Load the cell suspension and solutions into the instrument.

-

The instrument will automatically establish whole-cell patch-clamp configurations.

-

Apply a voltage ramp protocol (e.g., -100 mV to +80 mV over 450 ms) at regular intervals (e.g., every 10 s) with a holding potential of -30 mV.[3][10]

-

-

This compound Application and Recording:

-

After establishing a stable baseline current in the external solution, perfuse the cells with increasing concentrations of this compound in a cumulative manner.[3][10]

-

Record the resulting currents at each concentration.

-

Optionally, apply a Piezo1 blocker (e.g., 30 µM GdCl₃) at the end of the experiment to confirm the specificity of the recorded currents.[3][10]

-

-

Data Analysis:

-

Measure the current amplitudes at a specific voltage (e.g., +80 mV).

-

Normalize the current amplitudes to the baseline.

-

Fit the dose-response data using the Hill equation to determine the EC₅₀.[3]

-

Visualizations

Signaling Pathways

Activation of Piezo1 by this compound leads to an influx of cations, primarily Ca²⁺, which acts as a second messenger to initiate various downstream signaling cascades.

Caption: this compound-induced Piezo1 signaling cascade.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for investigating the effects of this compound.

A. Workflow for Calcium Imaging

Caption: Workflow for a this compound calcium imaging experiment.

B. Workflow for Automated Patch-Clamp

Caption: Workflow for automated patch-clamp analysis of this compound.

Conclusion

This compound is a powerful and selective tool for the chemical activation of Piezo1 channels, enabling detailed investigations into their function in health and disease. Its ability to modulate Piezo1 activity independently of mechanical stimuli has been instrumental in advancing our understanding of mechanotransduction. This guide provides essential information and protocols to facilitate the effective use of this compound in research and drug development. As research in this field continues, this compound and its analogues will undoubtedly play a central role in uncovering new therapeutic opportunities targeting Piezo1.

References

- 1. pnas.org [pnas.org]

- 2. Chemical activation of the mechanotransduction channel Piezo1 | eLife [elifesciences.org]

- 3. Piezo1 Channel Activators Yoda1 and Yoda2 in the Context of Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Yoda1 | PIEZO1 Agonist | Hello Bio [hellobio.com]

- 6. ashpublications.org [ashpublications.org]

- 7. pnas.org [pnas.org]

- 8. selleckchem.com [selleckchem.com]

- 9. Chemical activation of the mechanotransduction channel Piezo1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Piezo1 Channel Activators Yoda1 and Yoda2 in the Context of Red Blood Cells [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Improved PIEZO1 agonism through 4‐benzoic acid modification of Yoda1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Probing the gating mechanism of the mechanosensitive channel Piezo1 with the small molecule Yoda1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Yoda1's energetic footprint on Piezo1 channels and its modulation by voltage and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Piezo1 activation using Yoda1 inhibits macropinocytosis in A431 human epidermoid carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Yoda1: A Potent and Selective Piezo1 Agonist - Discovery and Initial Characterization

A Technical Whitepaper for Researchers and Drug Development Professionals

This document provides an in-depth overview of the discovery, initial characterization, and mechanism of action of Yoda1, a small-molecule agonist of the mechanosensitive ion channel Piezo1.

Executive Summary

Yoda1 is a synthetic small molecule identified through a large-scale high-throughput screening campaign as the first potent and selective agonist of the Piezo1 ion channel.[1][2] Its discovery has been instrumental in advancing the study of Piezo1, a critical component in cellular mechanotransduction, by allowing for its activation independently of mechanical stimuli.[3][4] Yoda1 exerts its effects by binding to an allosteric site on the Piezo1 channel, acting as a "molecular wedge" to facilitate channel opening and thereby lowering its mechanical activation threshold.[5][6][7] This has made Yoda1 an invaluable tool for investigating the physiological roles of Piezo1 in various biological processes, including red blood cell volume regulation and vascular function.[3]

Discovery of Yoda1

Yoda1 was identified from a screen of approximately 3.25 million small molecules using a cell-based fluorescence assay.[3] The screening assay was designed to detect intracellular calcium influx, a hallmark of Piezo1 channel activation. This effort led to the identification of a compound that robustly and selectively activates both human and mouse Piezo1, while showing no activity on the related Piezo2 channel.[2][3]

Mechanism of Action

Yoda1 activates Piezo1 through a novel "molecular wedge" mechanism.[6][8] It binds to an allosteric pocket located in the putative mechanosensory domain of the channel, approximately 40 Å away from the central pore.[5][7] This binding event is thought to induce a conformational change that facilitates the force-induced opening of the channel, effectively sensitizing it to mechanical stimuli.[5][6][7] Molecular dynamics simulations and experimental evidence suggest that Yoda1 binding between two domains of the Piezo1 blade promotes blade extension and subsequent channel opening, even under sub-threshold mechanical stimulation.[8]

Signaling Pathway Diagram

Caption: Yoda1 binds to an allosteric site on the Piezo1 channel, inducing a conformational change that promotes its open state and allows for calcium influx, triggering downstream signaling events.

Quantitative Data

The potency of Yoda1, as measured by its half-maximal effective concentration (EC50), has been determined across various experimental systems. These values can vary depending on the cell type, the specific assay used, and whether the measurements are based on electrophysiology or calcium imaging.

| Experimental System | Measurement Technique | Reported EC50 of Yoda1 | Reference |

| Mouse Piezo1-expressing HEK-TREx cells | Calcium Assay | ~600 nM | [9] |

| Human Myometrium | Organ Bath (Tissue Relaxation) | 3.02 µM | [10] |

| Human Red Blood Cells | Automated Patch Clamp | 1391 nM | [11][12] |

| Human Red Blood Cells | Calcium Measurements | 1181 nM | [11] |

| Human Red Blood Cells | Membrane Potential | 305 nM | [11] |

Experimental Protocols

Cell-Based Calcium Imaging Assay

This protocol is a generalized procedure based on methods described in the literature for measuring Yoda1-induced calcium influx.[2][13][14]

Objective: To quantify the activation of Piezo1 channels by Yoda1 through the measurement of intracellular calcium changes.

Materials:

-

HEK293 cells transiently or stably expressing Piezo1.

-

Fluo-4 AM or GCaMP6s calcium indicator.

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺.

-

Yoda1 stock solution in DMSO.

-

Fluorescence plate reader or microscope.

Procedure:

-

Cell Preparation: Seed Piezo1-expressing cells in a 96-well plate and grow to confluence.

-

Dye Loading: Incubate cells with a calcium indicator (e.g., Fluo-4 AM) in HBSS for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells with HBSS to remove excess dye.

-

Baseline Measurement: Record baseline fluorescence for a set period (e.g., 30-60 seconds).

-

Yoda1 Application: Add varying concentrations of Yoda1 to the wells. For control experiments, use a vehicle control (DMSO in HBSS) and a Ca²⁺-free HBSS to confirm the signal is from extracellular calcium influx.[13]

-

Data Acquisition: Continuously record the fluorescence intensity for several minutes following the addition of Yoda1.

-

Data Analysis: Calculate the change in fluorescence from baseline and plot the concentration-response curve to determine the EC50 value.

Experimental Workflow: Calcium Imaging

Caption: A typical workflow for a cell-based calcium imaging experiment to assess Yoda1 activity.

Electrophysiology (Automated Patch Clamp)

This protocol is a generalized procedure based on methods for automated patch-clamp recordings to measure Yoda1-induced currents in cells.[11][15][16]

Objective: To directly measure the ion channel currents activated by Yoda1.

Materials:

-

Cells expressing Piezo1 (e.g., Neuro2A or red blood cells).[15]

-

Automated patch-clamp system (e.g., SyncroPatch 384PE).[15][16]

-

Internal and external solutions for patch clamping.

-

Yoda1 stock solution.

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of the cells to be tested.

-

System Setup: Prime the automated patch-clamp system with internal and external solutions.

-

Cell Seeding: Load the cell suspension into the system for automated sealing and whole-cell configuration.

-

Baseline Recording: Establish a stable baseline current using a voltage ramp protocol (e.g., -100 mV to +80 mV).[11][15][16]

-

Compound Application: Apply increasing concentrations of Yoda1 in a cumulative manner to the cells.[11]

-

Current Measurement: Record the whole-cell currents at each concentration.

-

Inhibition: Apply a non-selective blocker like GdCl³ to confirm that the observed currents are from the targeted ion channels.[15][16]

-

Data Analysis: Analyze the current-voltage relationship and plot the dose-response curve to determine the EC50.

Experimental Workflow: Electrophysiology

Caption: A streamlined workflow for automated patch-clamp electrophysiology to characterize Yoda1's effect on ion channel currents.

Conclusion

The discovery of Yoda1 has been a significant milestone in the study of mechanobiology. As a selective and potent agonist of Piezo1, it has provided a crucial chemical tool to dissect the channel's function in a multitude of physiological and pathophysiological contexts. The data and protocols presented herein offer a comprehensive guide for researchers and drug development professionals seeking to utilize Yoda1 in their investigations of Piezo1-mediated processes.

References

- 1. Yoda1 - Wikipedia [en.wikipedia.org]

- 2. Chemical activation of the mechanotransduction channel Piezo1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical activation of the mechanotransduction channel Piezo1 | eLife [elifesciences.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] A mechanism for the activation of the mechanosensitive Piezo1 channel by the small molecule Yoda1 | Semantic Scholar [semanticscholar.org]

- 7. A mechanism for the activation of the mechanosensitive Piezo1 channel by the small molecule Yoda1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Improved PIEZO1 agonism through 4‐benzoic acid modification of Yoda1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Piezo1 Channel Activators Yoda1 and Yoda2 in the Context of Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Piezo1 activation using Yoda1 inhibits macropinocytosis in A431 human epidermoid carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. www2.neuroscience.umn.edu [www2.neuroscience.umn.edu]

- 15. ashpublications.org [ashpublications.org]

- 16. researchgate.net [researchgate.net]

Unraveling the Energetic Landscape of Yoda1's Interaction with Piezo1 Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the energetic footprint of Yoda1, a potent small-molecule agonist, on the mechanosensitive ion channel Piezo1. By examining the thermodynamic and kinetic parameters of this interaction, we provide a comprehensive resource for researchers seeking to understand the molecular mechanisms of Piezo1 activation and for professionals in drug development aiming to design novel modulators of this critical channel. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Quantitative Analysis of the Yoda1-Piezo1 Interaction

The activation of Piezo1 channels by Yoda1 is a complex process characterized by distinct energetic and kinetic parameters. The following tables summarize the key quantitative data from various studies, offering a comparative overview of Yoda1's potency, binding affinity, and its influence on channel gating.

Table 1: Potency and Binding Affinity of Yoda1 on Piezo1 Channels

| Parameter | Species | Cell Type/System | Value | Reference(s) |

| EC50 | Human | Red Blood Cells | 1391 nM | [1][2][3] |

| Mouse | HEK293T | 17.1 µM | [4] | |

| Human | HEK293T | 26.6 µM | [4] | |

| Mouse | Cultured Cells | 600 nM | [5] | |

| Kd | Mouse | Purified Protein (SPR) | 45.6 ± 14.3 µM | [6][7] |

Table 2: Thermodynamic Parameters of Yoda1 Binding to Piezo1

| Parameter | Condition | Value (kcal/mol) | Method | Reference(s) |

| Binding Free Energy (ΔG) | Closed State | -6.8 ± 0.2 | Absolute Binding Free Energy (ABFE) Calculation | [6] |

| Binding Free Energy Difference (ΔΔG) | Open vs. Closed State | -3.7 ± 0.3 | ABFE Calculation | [6][8] |

Table 3: Effect of Yoda1 on Piezo1 Single-Channel Gating

| Parameter | Condition | Value | Reference(s) |

| Open Probability (NPo) | Control (DMSO) | 0.06 - 0.07 | [9] |

| + 30 µM Yoda1 | 0.14 - 0.19 (two- to threefold increase) | [9] | |

| Mean Open Time (τopen) | Without Yoda1 (asymmetric bilayer) | 13 ± 4 ms (B15284909) | [10] |

| + 1 µM Yoda1 (symmetric bilayer) | 55 ± 9 ms | [10] | |

| Shut Dwell Time (τS1) | DMSO | - | [11] |

| + 30 µM Yoda1 | Significantly decreased (P < 0.0001) | [11] | |

| Shut Dwell Time (τS2) | DMSO | - | [11] |

| + 30 µM Yoda1 | Significantly decreased (P = 0.0398) | [11] | |

| Long-lived Open Dwell Time (τO2) | DMSO | - | [11] |

| + 30 µM Yoda1 | Significantly increased (P = 0.0243) | [11] |

Table 4: Macroscopic Current Kinetics Modulation by Yoda1

| Parameter | Effect of Yoda1 | Fold Change | Reference(s) |

| Inactivation Kinetics | Slowing | up to ~9-fold | [6] |

| Deactivation Kinetics | Slowing | up to ~20-fold | [6][8] |

| Half Maximal Activation Pressure (P50) | Reduction | ~15 mm Hg | [10][12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the energetic footprint of Yoda1 on Piezo1 channels. These protocols are intended to serve as a guide for researchers aiming to replicate or build upon these findings.

Cell Culture and Transfection

-

Cell Lines: Human Embryonic Kidney (HEK293T) cells are commonly used for their high transfection efficiency and low endogenous mechanosensitive currents.[8][13] Neuro2A (N2A) cells, which endogenously express Piezo1, are also utilized.[4] For studying Piezo1 in a native system, human red blood cells (RBCs) are a valuable model.[1]

-

Culture Conditions: HEK293T cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[13]

-

Transfection: For overexpression of Piezo1, cells are seeded onto poly-D-lysine-coated coverslips or plates.[14] Transient transfection can be performed using reagents like FuGENE6 according to the manufacturer's instructions.[14] Plasmids encoding mouse or human Piezo1 are widely used.

Patch-Clamp Electrophysiology

This technique is crucial for directly measuring the ion channel activity of Piezo1 in response to Yoda1 and mechanical stimuli.

-

Configurations:

-

Whole-Cell: Allows for the recording of macroscopic currents from the entire cell membrane.[1][5][10]

-

Cell-Attached: Enables the recording of single-channel currents from a small patch of the membrane, providing insights into channel gating kinetics.[15][16]

-

Outside-Out: Useful for studying the direct effect of Yoda1 on the extracellular side of the channel.[10]

-

-

Solutions:

-

Internal (Pipette) Solution (in mM): 110 KF, 10 KCl, 10 NaCl, 10 EGTA, and 10 HEPES, pH 7.2 (with KOH).[1][5] Another common composition is 140 KCl, 10 HEPES, 10 TEA, and 2 EGTA, pH 7.4 (with NaOH).[16]

-

External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 5 D-glucose, and 10 HEPES, pH 7.4 (with NaOH).[1][5]

-

-

Voltage Protocols:

-

Voltage Ramps: A common protocol involves ramping the voltage from -100 mV to +80 mV over 450 ms to elicit Piezo1-mediated currents.[1][17]

-

Voltage Steps: To study voltage-dependent gating, cells can be held at a holding potential (e.g., -70 mV) and then stepped to various potentials (e.g., from -100 mV to +70 mV in 10 mV increments).[18]

-

-

Mechanical Stimulation:

-

Data Analysis:

-

Macroscopic Currents: Inactivation and deactivation kinetics are typically fitted with single or double exponential functions to extract time constants (τ).[8]

-

Single-Channel Currents: Dwell time analysis is performed to determine the mean open and closed times. Open probability (NPo) is calculated to quantify channel activity.[9][11]

-

Calcium Imaging

This method is used to measure changes in intracellular calcium concentration ([Ca2+]i) upon Piezo1 activation by Yoda1.

-

Calcium Indicators: Cells are loaded with fluorescent calcium indicators such as Fluo-3 AM (4 µM) or GCaMP6s.[14][20]

-

Procedure:

-

Cells expressing Piezo1 are seeded on glass coverslips.

-

Cells are incubated with the calcium indicator in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) for approximately 60 minutes.[14]

-

After washing, baseline fluorescence is recorded.

-

Yoda1 is added to the bath, and the change in fluorescence intensity is monitored over time using a fluorescence microscope or a plate reader.[14]

-

-

Data Analysis: The change in fluorescence is often expressed as a ratio (e.g., F/F0) or a percentage change from baseline to quantify the calcium response.

Molecular Dynamics (MD) Simulations

MD simulations provide atomic-level insights into the binding of Yoda1 to Piezo1 and the conformational changes that lead to channel activation.

-

Force Fields:

-

Simulation Setup:

-

The Piezo1 structure (obtained from cryo-EM data, e.g., PDB: 6B3R) is embedded in a model lipid bilayer that mimics a cell membrane.

-

The system is solvated with water and ions to physiological concentrations.

-

Yoda1 is placed in the simulation box, either near its putative binding site or randomly in the membrane.

-

-

Binding Free Energy Calculations:

-

Absolute Binding Free Energy (ABFE): This method calculates the free energy change of moving the ligand from a bound to an unbound state.[6]

-

Relative Binding Free Energy (RBFE): This approach is used to calculate the difference in binding free energy between Yoda1 and its analogs.[12]

-

Site Identification by Ligand Competitive Saturation (SILCS): This technique is used to map the binding preferences of small molecules on the protein surface.[12]

-

-

Analysis: Trajectories are analyzed to determine the binding pose of Yoda1, conformational changes in Piezo1, and to calculate thermodynamic parameters.

Visualizing the Molecular Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Proposed signaling pathway for Yoda1-mediated activation of Piezo1 channels.

Caption: Workflow for electrophysiological analysis of Yoda1's effect on Piezo1.

Caption: General workflow for molecular dynamics simulations of the Yoda1-Piezo1 interaction.

References

- 1. Piezo1 Channel Activators Yoda1 and Yoda2 in the Context of Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular dynamics simulations of Piezo1 channel opening by increases in membrane tension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. Voltage gating of mechanosensitive PIEZO channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.biologists.com [journals.biologists.com]

- 9. worldscientific.com [worldscientific.com]

- 10. Improved PIEZO1 agonism through 4‐benzoic acid modification of Yoda1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. pnas.org [pnas.org]

- 13. biorxiv.org [biorxiv.org]

- 14. Chemical activation of the mechanotransduction channel Piezo1 | eLife [elifesciences.org]

- 15. Probing the gating mechanism of the mechanosensitive channel Piezo1 with the small molecule Yoda1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. mdpi.com [mdpi.com]

- 18. In Vitro Pharmacological Modulation of PIEZO1 Channels in Frontal Cortex Neuronal Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sophion.com [sophion.com]

- 20. Piezo1 activation using Yoda1 inhibits macropinocytosis in A431 human epidermoid carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Regulation of PIEZO1 channel force sensitivity by interblade handshaking - PMC [pmc.ncbi.nlm.nih.gov]

The Yoda-1 Enigma: A Technical Guide to Piezo1-Activated Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic small molecule Yoda-1 has emerged as an indispensable tool for the chemical activation of the mechanosensitive ion channel Piezo1. Its discovery has unlocked new avenues for investigating the myriad physiological and pathophysiological processes governed by Piezo1, ranging from vascular development and red blood cell volume regulation to immune responses and cancer progression. This technical guide provides an in-depth exploration of the cellular pathways triggered by this compound-mediated Piezo1 activation. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the intricate signaling cascades. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to understand and manipulate Piezo1 signaling.

This compound and the Activation of Piezo1

This compound acts as a specific agonist for both human and mouse Piezo1, with no significant effect on its homolog, Piezo2.[1][2] It functions as a gating modulator, sensitizing the Piezo1 channel to mechanical stimuli and also directly activating it in the absence of such forces.[1][3] The binding site for this compound is proposed to be located in the putative mechanosensory domain of the Piezo1 channel, approximately 40 Å away from the central pore.[4] This interaction is thought to act as a "molecular wedge," facilitating the conformational changes required for channel opening and lowering the mechanical threshold for activation.[4]

Upon binding, this compound induces a conformational change in the Piezo1 channel, leading to the influx of cations, most notably calcium (Ca²⁺), into the cell.[1][5] This initial Ca²⁺ influx is the primary trigger for a cascade of downstream signaling events. The activation of Piezo1 by this compound can be inhibited by non-selective ion channel blockers such as Gadolinium (Gd³⁺) and the Piezo1 inhibitor GsMTx4.[6][7]

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound in activating Piezo1 can vary depending on the cell type, the experimental technique employed, and the specific endpoint being measured. The following tables summarize key quantitative data from various studies.

Table 1: EC50 Values of this compound for Piezo1 Activation

| Cell Type/System | Measurement Technique | EC50 Value | Reference |

| Mouse Piezo1 (transfected HEK293T cells) | Calcium Imaging | 17.1 µM | [8] |

| Human Piezo1 (transfected HEK293T cells) | Calcium Imaging | 26.6 µM | [8] |

| Human Red Blood Cells | Patch Clamp | 1391 nM | [6][9] |

| Human Red Blood Cells | Calcium Measurements | 1181 nM | [6] |

| Human Red Blood Cells | Membrane Potential | 305 nM | [6] |

Table 2: Kinetic Effects of this compound on Piezo1 Channels

| Parameter | Effect of this compound | Reference |

| Inactivation Kinetics | Slows down the inactivation phase of transient currents | [1][10] |

| Deactivation Kinetics | Slows down deactivation | [10] |

| Recovery from Inactivation | Accelerates the rate of recovery | [10] |

| Mechanical Sensitivity | Increases sensitivity to mechanical stimuli (leftward shift in current-pressure relationship) | [1][3] |

Core Signaling Pathways Activated by this compound

The influx of Ca²⁺ through the this compound-activated Piezo1 channel initiates a diverse array of downstream signaling pathways. These pathways can be broadly categorized into immediate, ion-dependent events and subsequent, longer-term changes in gene expression and cellular function.

Calcium-Dependent Signaling

The primary and most immediate consequence of this compound action is an increase in intracellular Ca²⁺ concentration ([Ca²⁺]i).[1][5] This Ca²⁺ signal can be transient or sustained, depending on the concentration of this compound and the cellular context.[11] This elevation in [Ca²⁺]i directly activates a host of calcium-dependent enzymes and signaling proteins.

One of the key downstream pathways involves the activation of calpain , a family of calcium-dependent proteases.[12][13] Activated calpain can cleave various substrates, including the focal adhesion protein talin, leading to integrin activation through an "inside-out" signaling mechanism.[12] This has been observed in erythroblasts and kidney cells.[12]

Another crucial calcium-dependent pathway activated by this compound is the Protein Kinase C (PKC) pathway.[12] The activation of PKC, in conjunction with calpain, contributes to the regulation of cellular adhesion and other downstream events.[12]

In some cell types, the Ca²⁺ influx initiated by this compound can lead to the activation of the NFATc1 (Nuclear Factor of Activated T-cells, cytoplasmic 1) transcription factor.[14] However, some studies suggest that Piezo1 activation can also suppress NFATc1 through a Ca²⁺-independent mechanism involving PP2A-mediated dephosphorylation of Akt.[14]

The following diagram illustrates the initial calcium-dependent signaling events following this compound-mediated Piezo1 activation.

Regulation of Gene Expression

The activation of Piezo1 by this compound can lead to significant changes in gene expression, influencing cellular differentiation, inflammation, and extracellular matrix remodeling.

In mesenchymal stem cells, this compound treatment has been shown to potentiate osteogenic differentiation, leading to increased expression of osteogenic markers such as Runx2 , ALP (Alkaline Phosphatase) , and OCN (Osteocalcin) , as well as enhanced mineralization.[15][16] This is thought to be mediated, at least in part, by the YAP/TAZ (Yes-associated protein/Transcriptional coactivator with PDZ-binding motif) pathway.[7][16] this compound can promote the nuclear translocation of YAP, leading to the upregulation of target genes like COL-I (Collagen Type I) .[16]

In chondrocytes, this compound has been shown to modulate the expression of genes involved in cartilage homeostasis and inflammation. For instance, it can increase the expression of matrix metalloproteinases (MMPs) , such as MMP13 , and pro-inflammatory interleukins like IL-6 and IL-8 .[17]

Furthermore, in human periodontal ligament fibroblasts, this compound-mediated Piezo1 activation has been linked to the MAPK (Mitogen-activated protein kinase) signaling pathway, including the phosphorylation of ERK (Extracellular signal-regulated kinase) , JNK (c-Jun N-terminal kinase) , and p38 .[18] This pathway plays a crucial role in regulating cellular responses to a variety of stimuli.

The following diagram outlines the pathways leading to changes in gene expression.

Apoptotic Signaling

Recent studies have indicated that this compound-mediated Piezo1 activation can sensitize cancer cells to TRAIL (TNF-related apoptosis-inducing ligand)-mediated apoptosis.[13] The influx of Ca²⁺ activates calpains, which in turn can induce mitochondrial outer membrane permeability (MOMP) by enhancing the activation of the pro-apoptotic protein Bax .[13] This suggests a potential therapeutic application for this compound in cancer treatment.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to study the effects of this compound.

Patch-Clamp Electrophysiology

This technique is used to directly measure the ion currents flowing through the Piezo1 channel upon activation by this compound.

Cell Preparation:

-

HEK293T cells are transiently transfected with a plasmid encoding for mouse or human Piezo1.

-

Cells are cultured on glass coverslips for 24-48 hours post-transfection.

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 D-glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA (pH 7.2 with KOH).

Recording Protocol:

-

Establish a whole-cell or cell-attached patch-clamp configuration.

-

Apply a voltage ramp protocol, for example, from -100 mV to +80 mV over 450 ms, every 10 seconds, with a holding potential of -30 mV.[6]

-

After establishing a stable baseline current in the external solution, perfuse the cells with increasing concentrations of this compound (e.g., 41 nM to 8 µM) in a cumulative manner.[6]

-

Record the resulting currents.

-

To confirm the involvement of Piezo1, a channel blocker such as 30 µM GdCl₃ can be applied at the end of the experiment to inhibit the currents.[6]

The following diagram illustrates a typical experimental workflow for patch-clamp recordings.

Calcium Imaging

This method is used to visualize and quantify the changes in intracellular calcium concentration in response to this compound.

Cell Preparation and Dye Loading:

-

Seed cells (e.g., HEK293T transfected with Piezo1 or primary cells) in 96-well plates or on glass-bottom dishes.[19]

-

Incubate cells with a calcium-sensitive fluorescent dye, such as 2 µM Fura-2-AM or Fluo-4 AM, in a standard bath solution for 1 hour at 37°C.[6][19] Pluronic F-127 (e.g., 0.01%) can be included to aid in dye loading.[19]

-

Wash the cells with the bath solution for 30 minutes at room temperature to allow for de-esterification of the dye.[19]

Imaging Protocol:

-

Acquire baseline fluorescence images of the cells.

-

Add this compound at the desired concentration to the cells.

-

Continuously record the fluorescence intensity over time.

-

For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm) is calculated to determine the intracellular calcium concentration. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity is monitored.[1]

-

To confirm that the calcium increase is due to influx from the extracellular space, experiments can be repeated in a calcium-free external solution.[3]

Western Blotting

This technique is used to analyze the expression and phosphorylation status of proteins in the signaling pathways activated by this compound.

Sample Preparation:

-

Culture cells to the desired confluency and treat them with this compound for the specified time.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

Western Blotting Protocol:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-ERK, total ERK, YAP).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound is a powerful pharmacological tool that has significantly advanced our understanding of Piezo1-mediated mechanotransduction. Its ability to specifically activate Piezo1 has enabled the elucidation of a complex network of downstream signaling pathways that regulate a wide range of cellular processes. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the Piezo1 channel. As our knowledge of the intricate cellular responses to this compound continues to expand, so too will the opportunities for developing novel therapies for a variety of diseases.

References

- 1. Chemical activation of the mechanotransduction channel Piezo1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Yoda1’s energetic footprint on Piezo1 channels and its modulation by voltage and temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical activation of the mechanotransduction channel Piezo1 | eLife [elifesciences.org]

- 4. [PDF] A mechanism for the activation of the mechanosensitive Piezo1 channel by the small molecule Yoda1 | Semantic Scholar [semanticscholar.org]

- 5. youtube.com [youtube.com]

- 6. Piezo1 Channel Activators Yoda1 and Yoda2 in the Context of Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. “Time window” effect of Yoda1‐evoked Piezo1 channel activity during mouse skeletal muscle differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. Mechanosensor Piezo1 mediates bimodal patterns of intracellular calcium and FAK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Activation of Piezo1 sensitizes cells to TRAIL-mediated apoptosis through mitochondrial outer membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scholarworks.uark.edu [scholarworks.uark.edu]

- 16. researchgate.net [researchgate.net]

- 17. Activation of the Mechanosensitive Ion Channels Piezo1 and TRPV4 in Primary Human Healthy and Osteoarthritic Chondrocytes Exhibits Ion Channel Crosstalk and Modulates Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Improved PIEZO1 agonism through 4‐benzoic acid modification of Yoda1 - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Functions Modulated by Yoda1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yoda1 is a potent and selective small-molecule agonist of the mechanosensitive ion channel Piezo1. Its discovery has provided an invaluable pharmacological tool to investigate the myriad physiological processes regulated by Piezo1-mediated mechanotransduction. This technical guide provides an in-depth overview of the physiological functions modulated by Yoda1, its mechanism of action, and detailed experimental protocols for its application in research. We summarize quantitative data on Yoda1's effects, delineate key signaling pathways, and present standardized experimental workflows to facilitate further investigation into the therapeutic potential of targeting the Yoda1-Piezo1 axis.

Introduction: Yoda1 and the Mechanosensitive Ion Channel Piezo1

Piezo1 is a large, non-selective cation channel that plays a critical role in converting mechanical stimuli into electrochemical signals across a wide range of cell types.[1] These channels are intrinsically sensitive to physical forces such as shear stress, membrane stretch, and substrate stiffness. The activation of Piezo1 allows the influx of cations, most notably Ca2+, which triggers a cascade of downstream signaling events that regulate diverse physiological processes.

Yoda1 was identified through a high-throughput screen as the first synthetic small-molecule agonist of Piezo1.[2] It selectively activates both human and mouse Piezo1, with reported EC50 values in the micromolar range, and does not activate the related Piezo2 channel.[2][3][4] Yoda1 is thought to act as a molecular wedge, lowering the mechanical threshold for Piezo1 activation and stabilizing the open conformation of the channel.[4] This allows for the study of Piezo1 function in the absence of direct mechanical stimulation, thereby simplifying experimental setups and enabling novel research avenues.

Physiological Functions Modulated by Yoda1

The widespread expression of Piezo1 channels across various tissues underscores their importance in maintaining physiological homeostasis. The application of Yoda1 has been instrumental in elucidating these roles.

Cardiovascular System

In the cardiovascular system, Piezo1 is crucial for vascular development and the regulation of blood pressure. Yoda1 has been shown to mimic the effects of laminar shear stress in endothelial cells, leading to the activation of endothelial nitric oxide synthase (eNOS) and subsequent vasodilation.[5] Studies using Yoda1 have demonstrated its ability to reduce the inflammatory response of endothelial cells to TNF-α.[5][6]

Red Blood Cells

Yoda1 activation of Piezo1 in red blood cells (RBCs) leads to Ca2+ influx, which in turn activates the Gardos channel (KCa3.1), causing K+ efflux and cell dehydration.[1] This mechanism is implicated in hereditary xerocytosis, a genetic disorder caused by gain-of-function mutations in the PIEZO1 gene. The EC50 for Yoda1-induced Piezo1 activation in human RBCs has been determined to be approximately 1.4 µM.[1][7][8]

Skeletal System

Piezo1 is expressed in bone cells, including osteoblasts and osteocytes, and plays a role in bone formation and remodeling in response to mechanical loading. In vivo studies in mice have shown that administration of Yoda1 can increase bone mass.[9] Yoda1 treatment has been found to mitigate bone loss in models of disuse-induced osteoporosis.[9]

Immune System

Piezo1 channels are expressed on various immune cells and are involved in modulating inflammatory responses. In macrophages, Yoda1 has been shown to enhance pro-inflammatory responses. In innate lymphoid cells (ILC2s), Yoda1 treatment at a concentration of 10 µM has been observed to limit their function both ex vivo and in vivo.[10]

Nervous System

In the nervous system, Piezo1 is implicated in processes such as neuronal development and pain sensation. Yoda1 has been used to study the role of Piezo1 in astrocytes, where its activation leads to calcium oscillations and cytokine release.[11]

Cancer

Emerging evidence suggests a role for Piezo1 in cancer progression. In some cancer cell lines, Yoda1 has been shown to inhibit macropinocytosis and proliferation.[12]

Quantitative Data on Yoda1 Activity

The following tables summarize key quantitative data regarding the use and effects of Yoda1 from various published studies.

Table 1: In Vitro Concentrations and EC50 Values of Yoda1

| Cell Type | Species | Assay | Yoda1 Concentration/EC50 | Reference |

| HEK293T (overexpressing human Piezo1) | Human | Ca2+ influx | EC50: 26.6 µM | [3] |

| HEK293T (overexpressing mouse Piezo1) | Mouse | Ca2+ influx | EC50: 17.1 µM | [3] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Human | Inhibition of TNF-α induced ICAM-1 expression | IC50: 1.7 µM | [5] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Human | Inhibition of TNF-α induced VCAM-1 expression | IC50: 0.17 µM | [5] |

| Human Red Blood Cells (RBCs) | Human | Automated Patch Clamp | EC50: 1391 nM | [1][7][8] |

| Human Myometrium | Human | Tissue relaxation | EC50: 3.02 µM | [13] |

| Mouse Skeletal Muscle Satellite Cells | Mouse | Myocyte differentiation | 3 µM (optimal) | [14] |

| Mouse Astrocytes (LPS-stimulated) | Mouse | Ca2+ imaging | 10 µM | [11] |

Table 2: In Vivo Dosing of Yoda1 in Mice

| Study Focus | Mouse Model | Yoda1 Dose | Administration Route | Reference |

| Lymphedema | Prox1-EGFP | 71 µg/kg/day or 213 µg/kg/day | Intraperitoneal | [15] |

| Bone Adaptation | 22-month-old female mice | Not specified | Not specified | [9] |

| Immune Response (ILC2s) | BALB/c | 213 µg/kg/day | Intraperitoneal | [10] |

| Pancreatic Fibrosis | Not specified | Not specified | Not specified | [16] |

Signaling Pathways Modulated by Yoda1

Activation of Piezo1 by Yoda1 initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca2+.

Canonical Piezo1 Signaling

The primary event following Yoda1-mediated Piezo1 activation is an increase in intracellular Ca2+ concentration. This Ca2+ signal can then activate a variety of downstream effectors.

Signaling in Endothelial Cells

In endothelial cells, Yoda1-induced Ca2+ influx leads to the activation of eNOS and subsequent NO production, promoting vasodilation.

Signaling in Red Blood Cells

In red blood cells, Yoda1-induced Ca2+ influx activates the Gardos channel, leading to K+ efflux and cell dehydration.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing Yoda1.

Calcium Imaging

This protocol describes how to measure changes in intracellular calcium concentration in response to Yoda1 stimulation.

Materials:

-

Cells expressing Piezo1 (e.g., HUVECs, HEK293T cells transfected with Piezo1)

-

Fluo-4 AM calcium indicator

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

-

Yoda1 stock solution (in DMSO)

-

Fluorescence microscope with time-lapse imaging capabilities

Procedure:

-

Seed cells onto glass-bottom dishes or coverslips and culture until they reach the desired confluency.

-

Prepare a loading solution of 4 µM Fluo-4 AM with 0.04% Pluronic F-127 in HBSS.[2]

-

Wash the cells once with HBSS.

-

Incubate the cells with the Fluo-4 AM loading solution for 30-60 minutes at 37°C.[2]

-

Wash the cells twice with HBSS to remove excess dye.

-

Mount the dish/coverslip on the fluorescence microscope.

-

Acquire a baseline fluorescence signal for a few minutes.

-

Add Yoda1 to the desired final concentration and continue recording the fluorescence signal.

-

Analyze the change in fluorescence intensity over time to determine the calcium response.

Patch-Clamp Electrophysiology

This protocol is for recording Piezo1-mediated currents in response to Yoda1 using the whole-cell patch-clamp technique.

Materials:

-

Cells expressing Piezo1

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

Internal (pipette) solution (e.g., 110 mM KF, 10 mM KCl, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES, pH 7.2)[8]

-

External (bath) solution (e.g., 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 5 mM D-glucose, 10 mM HEPES, pH 7.4)[8]

-

Yoda1 stock solution

Procedure:

-

Prepare cells on a coverslip suitable for patch-clamp recording.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ.

-

Fill the pipette with the internal solution.

-

Establish a gigaohm seal with a target cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Apply a voltage-ramp protocol (e.g., -100 mV to +80 mV) to record baseline currents.[7]

-

Perfuse the bath with the external solution containing Yoda1 at the desired concentration.

-

Record the currents elicited by Yoda1.

-

Analyze the current-voltage relationship and current amplitude.

Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol describes a method to assess the effect of Yoda1 on cell migration.

Materials:

-

Cells of interest cultured to confluence in a multi-well plate

-

Pipette tip or a specialized scratch-making tool

-

Culture medium with and without Yoda1

-

Microscope with an imaging system

Procedure:

-

Grow a confluent monolayer of cells in a 6- or 12-well plate.

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Gently wash the well with PBS to remove detached cells.

-

Replace the medium with fresh culture medium containing either Yoda1 at the desired concentration or vehicle control (DMSO).

-

Image the scratch at time 0.

-

Incubate the plate at 37°C.

-

Image the same field of view at subsequent time points (e.g., 6, 12, 24 hours).

-

Quantify the closure of the wound over time by measuring the area of the gap.

Experimental and Logical Workflows

General Experimental Workflow for Investigating Yoda1 Effects

The following diagram outlines a typical workflow for studying the physiological effects of Yoda1.

Conclusion

Yoda1 has emerged as an indispensable tool for dissecting the complex roles of Piezo1 in health and disease. This guide provides a comprehensive resource for researchers utilizing Yoda1, from understanding its fundamental mechanism of action to applying it in various experimental contexts. The continued investigation into the physiological functions modulated by Yoda1 holds significant promise for the development of novel therapeutic strategies targeting mechanotransduction pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. Chemical activation of the mechanotransduction channel Piezo1 | eLife [elifesciences.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Yoda1 | PIEZO1 Agonist | Hello Bio [hellobio.com]

- 5. Using Yoda-1 to mimic laminar flow in vitro: A tool to simplify drug testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Using this compound to mimic laminar flow in vitro: A tool to simplify drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Piezo1 Channel Activators Yoda1 and Yoda2 in the Context of Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. www2.neuroscience.umn.edu [www2.neuroscience.umn.edu]

- 12. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. “Time window” effect of Yoda1‐evoked Piezo1 channel activity during mouse skeletal muscle differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Piezo1-Regulated Mechanotransduction Controls Flow-Activated Lymphatic Expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Yoda 1 | Piezo Channel Activators: R&D Systems [rndsystems.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Effects of Yoda-1 on Intracellular Calcium Levels

Introduction

This compound is a synthetic small-molecule compound that has been identified as a specific and potent agonist of the mechanosensitive ion channel Piezo1.[1][2] Piezo1 channels are large, non-selective cation channels that are activated by mechanical stimuli, such as shear stress, stretch, or compression.[3][4] Upon activation, Piezo1 allows the influx of cations, most notably calcium ions (Ca²⁺), into the cell.[2][4] This influx of Ca²⁺ acts as a critical second messenger, initiating a wide array of downstream signaling cascades that regulate fundamental physiological processes, including vascular tone, cell proliferation, and migration.[3][5] The discovery of this compound has provided a crucial chemical tool to study the function of Piezo1 channels in the absence of mechanical stimulation, enabling detailed investigation into their role in cellular calcium homeostasis.[1][2] This guide provides a comprehensive technical overview of this compound's mechanism of action, its quantitative effects on intracellular calcium, detailed experimental protocols for its study, and the key signaling pathways it modulates.

Core Mechanism of Action

This compound activates the Piezo1 channel, leading to a rapid and significant increase in intracellular Ca²⁺ concentration ([Ca²⁺]i).[5] This effect is primarily driven by two distinct but complementary mechanisms:

-

Extracellular Calcium Influx: The principal mechanism is the activation of Piezo1 channels located on the plasma membrane. This compound binding induces a conformational change in the channel, opening its pore and allowing Ca²⁺ to flow down its electrochemical gradient from the extracellular space into the cytoplasm.[1] Experiments have consistently shown that the this compound-induced calcium response is dramatically reduced when extracellular calcium is chelated with agents like EGTA.[1]

-

Intracellular Calcium Release: Evidence also suggests that Piezo1 channels are present on the membrane of the endoplasmic reticulum (ER).[5] this compound can activate these intracellular Piezo1 channels, triggering the release of Ca²⁺ from these internal stores into the cytoplasm.[5] This is demonstrated by the observation of a significant [Ca²⁺]i increase in response to this compound even in a calcium-free external solution.[5]

The overall increase in [Ca²⁺]i is therefore a combination of influx from the extracellular environment and release from intracellular stores.[5]

Signaling Pathway for this compound Induced Calcium Elevation

The binding of this compound to the Piezo1 channel is the initiating event that leads to an increase in cytosolic calcium.

Caption: Core signaling pathway of this compound activation of plasma membrane Piezo1.

Quantitative Analysis of this compound's Effect

The potency and effect of this compound can vary depending on the species, cell type, and specific experimental conditions. The concentration of this compound used is a critical determinant of the resulting calcium signal's dynamics, which can range from a transient spike to a sustained elevation.[6]

Table 1: EC₅₀ Values for this compound on Piezo1 Channels

| Species | Assay/Cell Type | EC₅₀ | Reference |

| Mouse | Cell-free assay | 17.1 µM | [7] |

| Human | Cell-free assay | 26.6 µM | [7] |

| Mouse | Calcium assay (overexpressed) | 0.6 µM | [2] |

| Human | Red Blood Cells (Patch Clamp) | 1.39 µM | [4] |

| Human | Red Blood Cells (Membrane Potential) | 0.3 µM | [8] |

Table 2: Concentration-Dependent Effects of this compound on Intracellular Calcium

| Concentration | Cell Type | Observed Effect on [Ca²⁺]i | Reference |

| 0.5 µM | HEK cells (Piezo1-expressing) | Transient rise | [6] |

| 2 µM | Human Umbilical Vein Endothelial Cells (HUVECs) | Dose-dependent increase | [9] |

| 5 µM | Human Umbilical Vein Endothelial Cells (HUVECs) | Stronger, sustained increase | [9] |

| 0.1 - 5 µM | Sickle Cell Anemia Red Blood Cells | Dose-dependent increase in Ca²⁺ influx | [10] |

| 25 µM | HEK cells (Piezo1-expressing) | Sustained increase | [6] |

Detailed Experimental Protocols

Measuring the this compound induced calcium response requires precise and standardized protocols. Below are methodologies for common experimental setups.

Protocol 1: Intracellular Calcium Imaging with Fluorescence Microscopy

This protocol is designed for observing calcium dynamics in adherent cells using a calcium-sensitive fluorescent dye like Fluo-4 AM.

Materials:

-

Adherent cells cultured on glass-bottom dishes (e.g., HUVECs, HEK293T).

-

Fluo-4 AM (5 mM stock in DMSO).

-

Pluronic F-127 (20% w/v solution in DMSO).

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺.

-

HBSS without Ca²⁺ and Mg²⁺, supplemented with 1 mM EGTA.

-

This compound (10 mM stock in DMSO).

-

Ionomycin (B1663694) (positive control).

-

Fluorescence microscope with an appropriate filter set for Fluo-4 (Excitation ~494 nm / Emission ~516 nm) and time-lapse imaging capability.

Procedure:

-

Cell Preparation: Seed cells on glass-bottom dishes to achieve 70-80% confluency on the day of the experiment.

-

Dye Loading: a. Prepare a loading buffer by diluting Fluo-4 AM and Pluronic F-127 in HBSS (with Ca²⁺) to final concentrations of 5 µM and 0.02%, respectively. b. Aspirate the culture medium from the cells and wash once with HBSS. c. Add the loading buffer to the cells and incubate for 30-45 minutes at 37°C in the dark.[10]

-

Washing: Aspirate the loading buffer and wash the cells gently two times with HBSS to remove excess dye.

-

Imaging: a. Place the dish on the microscope stage and allow cells to equilibrate for 10-15 minutes. b. Acquire a baseline fluorescence signal for 1-2 minutes. c. Add the desired concentration of this compound to the dish and continue recording the fluorescence intensity over time. d. For a positive control, add ionomycin at the end of the experiment to determine the maximum fluorescence signal (F_max).

-

Data Analysis: a. Select regions of interest (ROIs) around individual cells. b. Quantify the mean fluorescence intensity for each ROI over time. c. Normalize the fluorescence signal, often expressed as a ratio (F/F₀), where F is the fluorescence at a given time point and F₀ is the average baseline fluorescence.

Experimental Workflow Diagram

Caption: Standard experimental workflow for fluorescence microscopy-based calcium imaging.

Downstream Signaling Pathways Modulated by this compound

The elevation of intracellular Ca²⁺ initiated by this compound triggers a multitude of downstream signaling events. The specific pathway activated depends on the cell type and the dynamics of the calcium signal.

Dual Sources of Calcium Elevation

This compound activates Piezo1 on both the plasma membrane and the endoplasmic reticulum, leading to a robust increase in cytosolic calcium from two sources.

Caption: Dual mechanism of this compound action on plasma membrane and ER-localized Piezo1.

Concentration-Dependent Downstream Signaling

The pattern of the calcium signal (transient vs. sustained) dictates the downstream cellular response. In HEK cells, low concentrations of this compound that cause a transient Ca²⁺ rise lead to the activation of Focal Adhesion Kinase (FAK), while high concentrations cause a sustained Ca²⁺ signal that activates the phosphatase SHP2, leading to FAK inhibition.[6]

Caption: Bimodal signaling downstream of Piezo1 is dependent on this compound concentration.[6]

Piezo1-TRPV4 Crosstalk in Endothelial Cells

In endothelial cells, this compound-mediated Piezo1 activation can lead to the subsequent activation of another ion channel, TRPV4. This occurs through a pathway involving phospholipase A2 (PLA2) activation, demonstrating crosstalk between distinct calcium channels.[9] This secondary, sustained Ca²⁺ elevation via TRPV4 can lead to the disruption of adherens junctions.[9]